molecular formula C17H17N3S B11051084 4,6-dimethyl-N~3~-[(E)-(4-methylphenyl)methylidene]thieno[2,3-b]pyridine-2,3-diamine

4,6-dimethyl-N~3~-[(E)-(4-methylphenyl)methylidene]thieno[2,3-b]pyridine-2,3-diamine

Cat. No. B11051084
M. Wt: 295.4 g/mol
InChI Key: GNUBJMBQXUPPCL-UHFFFAOYSA-N
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Description

4,6-dimethyl-N~3~-[(E)-(4-methylphenyl)methylidene]thieno[2,3-b]pyridine-2,3-diamine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused ring system consisting of a thiophene ring and a pyridine ring. The compound also features a dimethyl substitution at positions 4 and 6, and a (4-methylphenyl)methylidene group attached to the nitrogen atom at position 3. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N~3~-[(E)-(4-methylphenyl)methylidene]thieno[2,3-b]pyridine-2,3-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N~3~-[(E)-(4-methylphenyl)methylidene]thieno[2,3-b]pyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N~3~-[(E)-(4-methylphenyl)methylidene]thieno[2,3-b]pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-N~3~-[(E)-(4-methylphenyl)methylidene]thieno[2,3-b]pyridine-2,3-diamine is unique due to its specific substitution pattern and the presence of the (4-methylphenyl)methylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

properties

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

4,6-dimethyl-3-[(4-methylphenyl)methylideneamino]thieno[2,3-b]pyridin-2-amine

InChI

InChI=1S/C17H17N3S/c1-10-4-6-13(7-5-10)9-19-15-14-11(2)8-12(3)20-17(14)21-16(15)18/h4-9H,18H2,1-3H3

InChI Key

GNUBJMBQXUPPCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C(SC3=C2C(=CC(=N3)C)C)N

Origin of Product

United States

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